1-(2-Isopropyloxazolidin-3-yl)ethanol
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Overview
Description
1-(2-Isopropyloxazolidin-3-yl)ethanol is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol It is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
The synthesis of 1-(2-Isopropyloxazolidin-3-yl)ethanol typically involves the reaction of isopropylamine with glycidol under controlled conditions . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the oxazolidine ring. The reaction conditions, such as temperature, solvent, and reaction time, can significantly influence the yield and purity of the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield .
Chemical Reactions Analysis
1-(2-Isopropyloxazolidin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into simpler alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(2-Isopropyloxazolidin-3-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(2-Isopropyloxazolidin-3-yl)ethanol involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor or substrate, affecting specific biochemical pathways. The oxazolidine ring can interact with active sites of enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(2-Isopropyloxazolidin-3-yl)ethanol can be compared with other oxazolidine derivatives, such as:
- Oxazolidine-4-carboxylic acid hydrochloride
- ®-tert-Butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate
- (2R,4S)-3-(tert-Butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid
- ®-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
- (S)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
- ®-N-Boc-2,2-dimethyl-4-vinyloxazolidine
Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its reactivity and applications.
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethanol |
InChI |
InChI=1S/C8H17NO2/c1-6(2)8-9(7(3)10)4-5-11-8/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
WXVLAUWLFQIRIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1N(CCO1)C(C)O |
Origin of Product |
United States |
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